Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate
CAS No.:
Cat. No.: VC18592988
Molecular Formula: C14H12ClNO3S
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H12ClNO3S |
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Molecular Weight | 309.8 g/mol |
IUPAC Name | methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate |
Standard InChI | InChI=1S/C14H12ClNO3S/c1-8(17)16-11-10(15)12(9-6-4-3-5-7-9)20-13(11)14(18)19-2/h3-7H,1-2H3,(H,16,17) |
Standard InChI Key | IQIUSMIJKSBLHM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=C(SC(=C1Cl)C2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
Methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate is systematically named according to IUPAC nomenclature as methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate. Its structural identity is further defined by the following identifiers:
Property | Value |
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Molecular Formula | |
Molecular Weight | 309.8 g/mol |
SMILES | CC(=O)NC1=C(SC(=C1Cl)C2=CC=CC=C2)C(=O)OC |
InChIKey | IQIUSMIJKSBLHM-UHFFFAOYSA-N |
PubChem CID | 69317262 |
The compound’s planar thiophene core is substituted at positions 3, 4, and 5 with acetamido, chloro, and phenyl groups, respectively, while position 2 hosts a methyl ester. This substitution pattern influences its electronic properties and reactivity.
Structural Analogues and Isomerism
Comparative analysis with structurally related compounds, such as methyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate (PubChem CID: 1536641), highlights the significance of substituent positioning . For instance, shifting the acetamido group from position 3 to 2 alters the molecule’s dipole moment and hydrogen-bonding capacity, which may impact its biological activity or crystallization behavior .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate typically involves multi-step protocols:
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Thiophene Ring Formation: Cyclization of appropriate precursors (e.g., diketones or mercaptoacetates) under acidic or basic conditions.
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Chlorination: Introduction of the chloro substituent using chlorinating agents like thionyl chloride () or phosphorus pentachloride ().
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Acetamido Functionalization: Acetylation of an amine intermediate with acetic anhydride or acetyl chloride.
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Esterification: Methylation of the carboxylic acid group using methanol in the presence of a catalyst (e.g., ).
Optimization Parameters
Key variables affecting yield and purity include:
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Temperature: Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates.
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Catalyst Use: Lewis acids like may accelerate electrophilic substitutions.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water due to its hydrophobic phenyl and thiophene groups but dissolves readily in organic solvents like dichloromethane or ethyl acetate. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at 4°C in inert atmospheres .
Applications and Research Frontiers
Pharmaceutical Intermediates
Thiophene derivatives are pivotal in drug discovery, with documented roles as kinase inhibitors, antimicrobial agents, and anticancer candidates . Although direct pharmacological studies on methyl 3-acetamido-4-chloro-5-phenylthiophene-2-carboxylate are sparse, structural analogues demonstrate:
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Antitumor Activity: Thieno[3,2-d]pyrimidine derivatives inhibit tumor cell proliferation by targeting DNA synthesis pathways .
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Anti-inflammatory Effects: Substituted thiophenes modulate COX-2 and LOX enzymes.
Material Science Applications
The compound’s conjugated π-system and electron-withdrawing groups make it a candidate for organic semiconductors or photovoltaic materials. Theoretical studies suggest a bandgap of ~3.1 eV, suitable for light-harvesting applications .
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